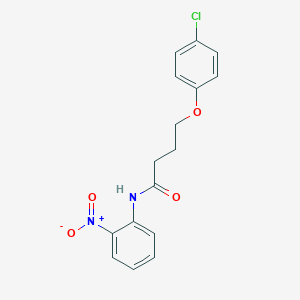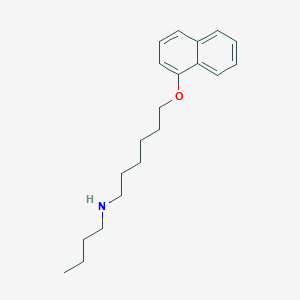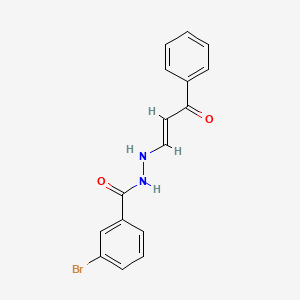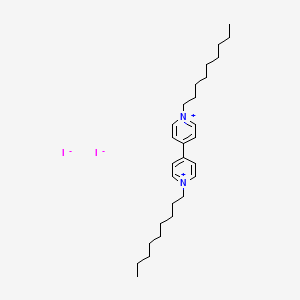
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as NPC-1161B, is a chemical compound that has been widely used in scientific research. It belongs to the class of chemical compounds known as nitrophenyl-substituted amides and has been found to have several interesting properties that make it useful for various applications.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is based on its ability to selectively bind to specific proteins in the cell. This binding can interfere with the normal function of the protein, leading to changes in cellular processes and ultimately affecting the overall physiology of the cell.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of ion channels in the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is its selectivity for specific proteins, which makes it a powerful tool for investigating protein-protein interactions. However, its use can be limited by its potential toxicity and the need for careful dosing and handling.
Orientations Futures
There are several potential future directions for research involving 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is the development of new compounds based on the structure of this compound that may have improved selectivity and reduced toxicity. Another area of interest is the use of this compound in the development of new therapies for cancer and other diseases, based on its ability to induce apoptosis in cancer cells. Finally, there is potential for this compound to be used in the development of new diagnostic tools for diseases based on its ability to selectively label specific proteins.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with butanoyl chloride to obtain the final product.
Applications De Recherche Scientifique
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide has been used extensively in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been found to be particularly useful in the study of protein-protein interactions, as it can be used to selectively label specific proteins and track their interactions with other proteins in the cell.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-7-9-13(10-8-12)23-11-3-6-16(20)18-14-4-1-2-5-15(14)19(21)22/h1-2,4-5,7-10H,3,6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKELUNGXAXHKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)

![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
